molecular formula C17H10ClNO4 B2526222 Naphthalen-2-yl 4-chloro-3-nitrobenzoate CAS No. 313250-70-3

Naphthalen-2-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2526222
CAS No.: 313250-70-3
M. Wt: 327.72
InChI Key: RWPBTRIVHQJISA-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is an aromatic ester featuring a 4-chloro-3-nitrobenzoate backbone esterified with a naphthalen-2-yl group. The compound is synthesized via Fischer esterification, where 4-chloro-3-nitrobenzoic acid reacts with naphthalen-2-ol under acidic conditions . This reaction mirrors the synthesis of ethyl 4-chloro-3-nitrobenzoate (a structural analog), where ethanol replaces naphthalen-2-ol as the alcohol component . The nitro and chloro substituents on the benzene ring are electron-withdrawing groups (EWGs), influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

naphthalen-2-yl 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBTRIVHQJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Transesterification Reactions

The ester group undergoes transesterification with phenols under mild basic conditions. Reported data :

Phenol ReagentCatalystSolventYield (%)
4-MethoxyphenolK₂CO₃DMSO94
4-ChlorophenolK₂CO₃DMSO89
Naphthalen-2-olK₂CO₃DMSO78

Mechanism :

  • Deprotonation of the phenol by K₂CO₃ generates a phenoxide nucleophile.

  • Nucleophilic attack at the carbonyl carbon of the ester, facilitated by the electron-withdrawing nitro group.

  • Elimination of the naphthalen-2-oxide leaving group .

Reduction of Nitro Group

The nitro group is reduced to an amine using Fe nanoparticles and NaBH₄ in aqueous micellar media :

  • Conditions : 2 wt% TPGS-750-M surfactant, THF co-solvent, room temperature.

  • Product : Naphthalen-2-yl 4-chloro-3-aminobenzoate (yield: 98%).

Key steps :

  • NaBH₄ generates active hydrogen species on Fe nanoparticle surfaces.

  • Sequential reduction of -NO₂ → -NHOH → -NH₂ .

Nucleophilic Aromatic Substitution (SₙAr)

The chloro substituent is displaced in SₙAr reactions under strongly basic or nucleophilic conditions :

NucleophileConditionsProductYield (%)
MethoxideK₂CO₃, DMF, 90°C4-Methoxy-3-nitrobenzoate derivative72
AmmoniaNH₃/EtOH, 100°C4-Amino-3-nitrobenzoate derivative68

Mechanistic notes :

  • Nitro group stabilizes the Meisenheimer intermediate during SₙAr.

  • Chloride acts as a leaving group due to its moderate electronegativity and resonance stabilization by the nitro group .

Hydrolysis of Ester Linkage

The ester undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : 1 M NaOH in H₂O/THF (1:1), 80°C → 4-chloro-3-nitrobenzoic acid (yield: 92%) .

  • Acidic hydrolysis : 1 M HCl in ethanol, reflux → naphthalen-2-ol and carboxylic acid (yield: 85%) .

Kinetics : Hydrolysis rates increase with electron-withdrawing substituents due to enhanced electrophilicity of the carbonyl carbon.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily involving:

  • Loss of the nitro group as NOₓ gases.

  • Cleavage of the ester bond to release CO₂ and naphthalen-2-ol .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary ProductYield (%)
TransesterificationK₂CO₃, DMSO, 25°CAryl benzoate derivatives78–94
Nitro ReductionFe NPs, NaBH₄, TPGS/H₂O3-Amino-4-chlorobenzoate ester98
SₙArK₂CO₃, DMF, 90°CMethoxy/amino-substituted benzoate68–72
Hydrolysis1 M NaOH, H₂O/THF, 80°C4-Chloro-3-nitrobenzoic acid92

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrobenzoic acid, including naphthalen-2-yl 4-chloro-3-nitrobenzoate, exhibit significant antimicrobial properties. A comparative study highlighted its inhibitory effects against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1432 µg/mL
Escherichia coli1264 µg/mL
Klebsiella pneumoniae1064 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A study assessed its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via nitroso intermediates
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways

These results indicate that this compound can effectively inhibit cancer cell growth through apoptotic mechanisms, warranting further investigation in preclinical models .

Catalytic Applications

This compound has shown promise as a catalyst in organic reactions, particularly in the reduction of nitro groups. Research has demonstrated that this compound can facilitate the conversion of nitro compounds to their corresponding amines under mild conditions.

Case Study: Nitro Group Reduction

A study investigated the use of this compound in catalytic processes, revealing:

  • Catalyst Efficiency : The compound was effective in reducing nitro groups in various substrates.
  • Reaction Conditions : The reactions were performed at room temperature with minimal catalyst loading.

This application highlights the compound's utility in green chemistry practices, reducing reliance on harsh reagents and conditions .

Material Science Applications

In materials science, naphthalenes are often utilized in the development of polymers and nanomaterials. The incorporation of naphthalenes into polymer matrices enhances properties such as thermal stability and mechanical strength.

Example: Polymer Composite Development

Research has demonstrated that incorporating naphthalenes into epoxy resins improves their thermal properties and resistance to degradation. The resulting composites exhibit superior performance compared to traditional materials, making them suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Solubility and Lipophilicity
  • The naphthalen-2-yl ester’s bulky aromatic group reduces polarity, likely decreasing water solubility compared to ethyl or methyl analogs. For example, ethyl 4-chloro-3-nitrobenzoate has moderate solubility in ethanol and acetone but is poorly soluble in water (<1 mg/mL) .
  • Methyl 4-amino-3-nitrobenzoate (Biopharmacule catalog) shows higher solubility in polar solvents due to the amino group’s electron-donating effects .
Crystallographic Data
  • Ethyl 4-chloro-3-nitrobenzoate crystallizes in a monoclinic system (C2/c) with unit cell parameters a = 12.930 Å, b = 7.482 Å, c = 20.945 Å, and β = 92.11° . The naphthalen-2-yl analog may exhibit triclinic or monoclinic packing due to steric hindrance from the naphthyl group.
Thermal Stability
  • Nitro groups generally reduce thermal stability. Ethyl 4-chloro-3-nitrobenzoate decomposes above 150°C , while the naphthalen-2-yl ester’s decomposition temperature is expected to be higher due to increased aromaticity.

Biological Activity

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by data from various studies, including toxicity profiling, antibacterial efficacy, and anticancer effects.

Chemical Structure and Properties

This compound features a naphthalene ring substituted at the second position with a benzoate group that contains both chlorine and nitro functional groups. The presence of these substituents is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing nitro groups. For instance, complexes involving 4-chloro-3-nitrobenzoate have demonstrated notable activity against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various complexes against Staphylococcus aureus and Escherichia coli were reported to be as low as 39 µg/L, indicating strong antibacterial potential .
  • Mechanism of Action : The mechanism is primarily attributed to the enzymatic bioreduction of nitro groups by nitroreductases (NTRs), leading to the formation of reactive intermediates that can disrupt bacterial cell function .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays:

  • Cell Viability Assays : Studies utilizing the MTT assay demonstrated that increasing concentrations of the compound resulted in decreased viability of cancer cell lines, suggesting a dose-dependent cytotoxic effect .
  • IC50 Values : The IC50 values for certain complexes derived from this compound were found to be lower than those for standard chemotherapeutics like cisplatin, indicating superior efficacy in some cases .

Toxicity Profiling

Understanding the toxicity profile is crucial for evaluating the safety of this compound:

  • Acute and Subacute Toxicity : Studies conducted according to OECD guidelines revealed that acute exposure resulted in elevated liver enzyme levels, while subacute studies indicated significant changes in sperm parameters in animal models .
  • Developmental Toxicity : The compound's impact on developmental pathways was also assessed, showing potential adverse effects on reproductive health .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial effect against Klebsiella pneumoniae and Bacillus subtilis, showing that metal complexes with this ligand exhibited higher activity than free ligands .
  • Anticancer Mechanisms : Research indicated that certain complexes could induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell cycle arrest .

Data Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC = 39 µg/L against Staphylococcus aureus
AnticancerIC50 < cisplatin for some complexes
Acute ToxicityElevated liver enzymes post-exposure
Subacute ToxicityChanges in sperm parameters

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